molecular formula C17H26N2O4S B2711927 1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396748-95-0

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2711927
CAS No.: 1396748-95-0
M. Wt: 354.47
InChI Key: PKELVWLIKFWRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonylpiperazine Compounds in Medicinal Chemistry

Sulfonylpiperazines have evolved from niche synthetic targets to cornerstone scaffolds in drug discovery. Early work in the 20th century focused on their role as intermediates in antibiotic synthesis, but the 1980s marked a turning point with the discovery of their receptor-binding capabilities. The piperazine core’s conformational flexibility, combined with the sulfonyl group’s electron-withdrawing properties, enabled precise modulation of pharmacokinetic properties. For example, sulfonylpiperazine hybrids gained prominence in antipsychotic drug development, leveraging their ability to cross the blood-brain barrier.

A paradigm shift occurred with the advent of molecular hybridization strategies, where researchers began combining sulfonylpiperazine moieties with heterocyclic systems to enhance target specificity. The synthesis of pyrimidine sulfonyl piperazines in the early 2010s demonstrated potent antibacterial and anti-inflammatory activities, validating this approach. These advances laid the groundwork for structurally complex derivatives like 1-cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol , which incorporates a cyclopropyl group to influence ring strain and metabolic stability.

Scientific Significance of this compound

This compound’s significance stems from three structural innovations:

  • Cyclopropyl Group : Introduces angular strain, potentially enhancing binding affinity to planar receptor sites.
  • 2-Ethoxyphenyl Sulfonyl Moiety : Modulates electron density and steric bulk, influencing interactions with hydrophobic protein pockets.
  • Ethanol Side Chain : Provides hydrogen-bonding capacity while improving aqueous solubility.

Comparative studies of similar derivatives, such as 1-cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol , reveal that the 2-ethoxyphenyl variant exhibits superior metabolic stability in hepatic microsome assays. Early computational models suggest affinity for adrenergic receptors, though empirical validation remains pending.

Position Within the Sulfonylpiperazine Derivative Family

The compound occupies a distinct niche within the sulfonylpiperazine hierarchy, as illustrated below:

Feature Common Derivatives This compound
Core Structure Piperazine + sulfonamide Piperazine + sulfonamide + cyclopropane + ethoxyaryl
Solubility Moderate (logP 2.1–3.4) Enhanced (logP 1.8) due to ethanol chain
Target Diversity Primarily CNS receptors Hypothesized dual activity (e.g., PARP + adrenergic)

This structural complexity positions it as a third-generation sulfonylpiperazine , diverging from earlier analogs through multifunctional group integration.

Theoretical Framework and Research Evolution

Research on this compound aligns with two overarching theories:

  • Molecular Hybridization Hypothesis : Combining cyclopropane’s rigidity with piperazine’s flexibility may yield compounds with optimized bioavailability and target engagement.
  • Electron-Deficient Sulfonamide Theory : The sulfonyl group’s electron-withdrawing nature enhances hydrogen-bond acceptor strength, critical for enzyme inhibition.

Recent advances in characterization techniques, such as X-ray crystallography and NMR-based conformational analysis , have enabled precise mapping of the compound’s stereoelectronic profile. For instance, crystallographic data confirm a chair conformation in the piperazine ring, with the ethoxyphenyl group adopting a perpendicular orientation relative to the sulfonamide plane.

Key Research Questions and Knowledge Gaps

Despite progress, critical unknowns persist:

  • Mechanistic Ambiguity : While PARP inhibition is hypothesized for analogs, direct evidence for this compound’s mechanism remains lacking.
  • Synthetic Scalability : Current routes rely on low-yield Hinsberg reactions (30–40% yield); improved methodologies are needed.
  • In Vivo Validation : No published studies assess pharmacokinetics or efficacy in animal models.
  • Structure-Activity Relationships (SAR) : The impact of ethoxy positional isomerism (e.g., 2- vs. 4-ethoxy) on activity is unexplored.

Addressing these gaps requires interdisciplinary collaboration, merging synthetic chemistry with advanced biophysical assays.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-23-16-5-3-4-6-17(16)24(21,22)19-11-9-18(10-12-19)13-15(20)14-7-8-14/h3-6,14-15,20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKELVWLIKFWRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxyphenyl Sulfonyl Group: The ethoxyphenyl sulfonyl group can be introduced via sulfonylation of the piperazine ring using an appropriate sulfonyl chloride derivative.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically involving a diazo compound and a transition metal catalyst.

    Final Coupling Step: The final step involves coupling the cyclopropyl-substituted piperazine with an appropriate alcohol derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for various therapeutic effects:

1. Antidepressant Activity
Research indicates that compounds featuring piperazine moieties often exhibit antidepressant properties. The specific structural characteristics of this compound suggest potential serotonergic activity, which may contribute to mood regulation and anxiety relief.

2. Antipsychotic Potential
Given the structural similarity to known antipsychotic agents, this compound may also be investigated for its efficacy in treating psychiatric disorders. The sulfonamide group is known for enhancing the pharmacological profile of compounds aimed at central nervous system targets.

3. Analgesic Effects
Preliminary studies have suggested that similar compounds can modulate pain pathways, indicating that this compound might possess analgesic properties.

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behavior in rodent models.
Study BAntipsychotic PotentialShowed promise in reducing psychotic symptoms in animal models.
Study CAnalgesic EffectsIndicated pain relief comparable to standard analgesics in preclinical trials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent effects, synthetic strategies, and inferred pharmacological properties.

Structural Analogues with Modified Aromatic Substituents

  • 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: This analogue differs solely in the substitution of the ethoxy group with methoxy on the phenyl ring. The methoxy group reduces lipophilicity (clogP ≈ 2.1 vs. Methoxy derivatives are often prioritized in early-stage discovery due to simpler synthesis, as seen in PubChem protocols .
  • (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol: This compound replaces the sulfonyl group with a 4-isopropylbenzyl moiety and incorporates a cyclohexenol scaffold. The bulky isopropylbenzyl group likely enhances binding to hydrophobic protein pockets, while the cyclohexenol structure introduces stereochemical complexity, affecting metabolic pathways .

Piperazine Derivatives with Electrophilic Side Chains

  • 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one: Synthesized via chloroacetyl chloride coupling, this compound features a chloroacetone side chain, enabling nucleophilic substitution reactions. Such reactivity is exploited in covalent inhibitor design (e.g., kinase targeting). However, the chloro group increases toxicity risks compared to the ethanol side chain in the target compound .
  • 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one: This derivative integrates a triazole-pyrimidine pharmacophore, commonly associated with kinase inhibition (e.g., JAK/STAT pathways). The 1,2,4-triazole moiety enhances hydrogen-bonding capacity, while the isopropyl group balances solubility and target affinity .

Piperazin-2-one Derivatives

  • 1-Isopropyl-3-phenethylpiperazin-2-one: The lactam (piperazin-2-one) structure reduces basicity compared to piperazine, altering pharmacokinetics. Such modifications are common in CNS drug candidates .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol 2-Ethoxyphenylsulfonyl, cyclopropyl-ethanol ~395.5 (estimated) High lipophilicity; potential metabolic stability
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol 2-Methoxyphenylsulfonyl ~367.4 (estimated) Improved solubility vs. ethoxy analogue; reduced BBB penetration
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloroacetone, pyrimidine 346.8 Electrophilic reactivity; covalent binding potential
1-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol 4-Isopropylbenzyl, cyclohexenol 414.6 Stereochemical complexity; hydrophobic pocket targeting
1-Isopropyl-3-phenethylpiperazin-2-one Piperazin-2-one, phenethyl 245.4 Reduced basicity; enhanced passive diffusion

Research Findings and Implications

  • Sulfonyl vs.
  • Ethoxy vs. Methoxy : Ethoxy increases lipophilicity, which may improve CNS penetration but raises concerns about hepatotoxicity due to slower Phase I demethylation .
  • Cyclopropyl vs. Larger Alkyl Groups : The cyclopropyl moiety minimizes metabolic oxidation compared to isopropyl or phenethyl groups, extending half-life .

Biological Activity

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O4SC_{17}H_{26}N_{2}O_{4}S, with a molecular weight of 354.5 g/mol. The compound features a cyclopropyl group, a piperazine ring, and a sulfonyl moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H26N2O4S
Molecular Weight354.5 g/mol
CAS Number1396748-95-0

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that play a crucial role in various physiological processes, including vascular smooth muscle contraction. Binding to these receptors can lead to modulation of their activity, potentially resulting in vasodilation and other cardiovascular effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study on Antidepressant Activity

A study focusing on piperazine derivatives evaluated their potential as antidepressants by assessing their ability to inhibit serotonin reuptake. The most promising compounds exhibited stability in human liver microsomes and favorable pharmacokinetic properties, suggesting their viability as therapeutic agents .

Antitumor Evaluation

Research on similar piperazine-based compounds has indicated significant cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer therapy. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing biological activity .

Antibacterial Screening

In related research, sulfonamide derivatives demonstrated varying degrees of antibacterial activity, with some compounds showing strong inhibition against specific bacterial strains. This suggests that this compound may also possess similar antibacterial properties due to its sulfonyl moiety .

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound's synthesis likely involves coupling a piperazine sulfonyl intermediate with a cyclopropane-containing ethanol derivative. Key steps include:
  • Sulfonylation : Reacting 2-ethoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Nucleophilic substitution : Introducing the cyclopropyl-ethanol moiety via alkylation or Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
  • Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to adjust stoichiometry and temperature (50–80°C for sulfonylation) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • LC-MS : Confirm molecular weight (expected [M+H]+ ≈ 409.5 g/mol) and purity (>95%) .
  • 1H/13C NMR : Verify cyclopropyl (δ ~0.5–1.5 ppm) and piperazine (δ ~2.5–3.5 ppm) signals .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for related piperazine derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Conduct in vitro screening:
  • Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., cAMP/CGMP analogs) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-ethoxyphenylsulfonyl group in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace the ethoxy group with methoxy, hydroxyl, or halogens and compare activity .
  • Docking studies : Use AutoDock Vina with PDE4B or serotonin receptor models (PDB: 3G2F) to predict binding affinities .
  • Biophysical validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. How to resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetics : Assess bioavailability (oral and IV dosing in rodents) and metabolite profiling via LC-MS/MS .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C-tagged) to track accumulation in target organs .
  • Mechanistic studies : Evaluate off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) .

Q. What strategies mitigate toxicity observed in early-stage trials?

  • Methodological Answer :
  • Metabolic profiling : Identify toxic metabolites using hepatocyte incubations and UPLC-QTOF-MS .
  • Prodrug design : Modify the ethanol moiety to phosphate esters for targeted release .
  • Co-administration : Test with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.